Welcome to the BenchChem Online Store!
molecular formula C11H7NO3S2 B8776802 (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one

(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B8776802
M. Wt: 265.3 g/mol
InChI Key: NGCBEAPNPMOYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07846925B2

Procedure details

In a 24 ml vial was placed 1 g of commercially available rhodanine, 1.3 g of piperonal and 0.5 ml of TEA in 10 ml of DME. The reaction was stirred for 5 h at 120° C. and then cooled to room temperature upon which the final product precipitated. The solid was filtered and washed with DME affording 1.6 g (80%) of orange powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[S:3].[CH:8]1[C:13]([CH:14]=O)=[CH:12][C:11]2[O:16][CH2:17][O:18][C:10]=2[CH:9]=1>COCCOC>[O:18]1[C:10]2[CH:9]=[CH:8][C:13]([CH:14]=[C:7]3[S:1][C:2](=[S:3])[NH:4][C:5]3=[O:6])=[CH:12][C:11]=2[O:16][CH2:17]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=S)NC(=O)C1
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Step Three
Name
TEA
Quantity
0.5 mL
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 5 h at 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C=C2C(NC(S2)=S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.